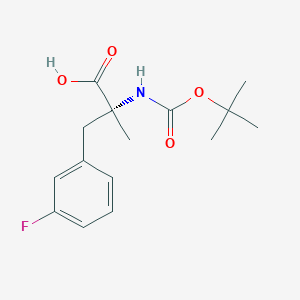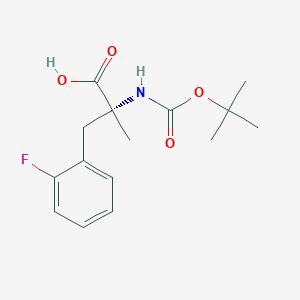
Fmoc-alpha-methyl-L-3-fluorophenylalanine (Fmoc-L-aMePhe(3-F)-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-alpha-methyl-L-3-fluorophenylalanine (Fmoc-L-aMePhe(3-F)-OH) is an amino acid derivative that has been used in a variety of scientific research applications. It is a synthetic derivative of the natural amino acid phenylalanine and is used to prepare peptides, proteins and other derivatives. Fmoc-L-aMePhe(3-F)-OH has been used in a variety of research applications, including peptide synthesis, protein engineering and drug discovery.
Mécanisme D'action
Fmoc-L-aMePhe(3-F)-OH acts as a protecting group in the synthesis of peptides and proteins. It is used to protect the amino acid from chemical and enzymatic degradation during the synthesis process. Fmoc-L-aMePhe(3-F)-OH also acts as a linker molecule, allowing the attachment of side chains to the peptide or protein.
Biochemical and Physiological Effects
Fmoc-L-aMePhe(3-F)-OH has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, peptides, and other molecules. Additionally, it has been found to have an effect on the structure and stability of proteins and peptides.
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-L-aMePhe(3-F)-OH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it can be used to protect amino acids from chemical and enzymatic degradation during the synthesis process. However, Fmoc-L-aMePhe(3-F)-OH is not suitable for use in biological systems, as it is not metabolized by cells.
Orientations Futures
Fmoc-L-aMePhe(3-F)-OH has a variety of potential future applications. It could be used to develop novel peptide drugs or as a linker molecule in the synthesis of peptides and proteins. Additionally, it could be used to study enzyme-catalyzed reactions and the structure and stability of proteins and peptides. Finally, Fmoc-L-aMePhe(3-F)-OH could be used to develop inhibitors of enzymes involved in the synthesis of proteins, peptides, and other molecules.
Méthodes De Synthèse
Fmoc-L-aMePhe(3-F)-OH is synthesized using a two-step process. In the first step, the amino acid phenylalanine is reacted with a fluorosulfonic acid reagent to form a protected amino acid. In the second step, the protected amino acid is reacted with an alkylating agent to form Fmoc-L-aMePhe(3-F)-OH. This two-step process can be used to synthesize a variety of Fmoc-L-aMePhe(3-F)-OH derivatives.
Applications De Recherche Scientifique
Fmoc-L-aMePhe(3-F)-OH has been used in a variety of scientific research applications. It has been used to prepare peptides and proteins for use in drug discovery and development. Fmoc-L-aMePhe(3-F)-OH has also been used in the study of protein-protein interactions and the development of novel peptide drugs. Additionally, it has been used in the study of enzyme-catalyzed reactions, such as the synthesis of peptide hormones.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBXKZJYYWUHHK-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methyl-D-3-Fluorophe | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



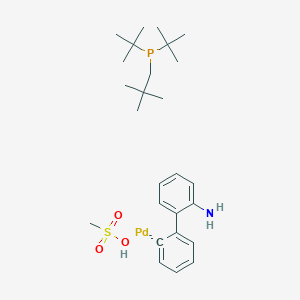


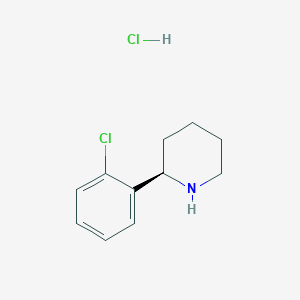

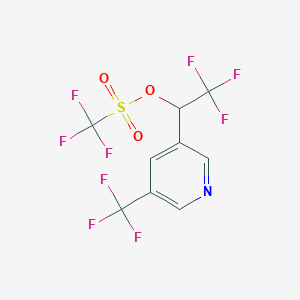
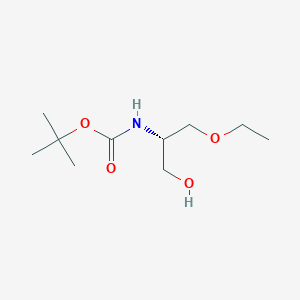
![[3-(5-Iodopyridin-2-yloxy)propyl]dimethylamine](/img/structure/B6309980.png)
